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Introduction
ATTO 590 maleimide is a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3]

Renowned for its exceptional photostability, high fluorescence quantum yield, and strong

absorption, ATTO 590 has become an invaluable tool in a wide array of high-sensitivity

fluorescence applications.[2][4] Its maleimide functional group allows for covalent labeling of

thiol groups, making it particularly well-suited for site-specific modification of proteins and

peptides at cysteine residues.[5][6] This technical guide provides a comprehensive overview of

the photophysical properties of ATTO 590 maleimide, with a special focus on its photostability

and photobleaching characteristics. Detailed experimental protocols for protein conjugation and

the evaluation of photostability are also presented to aid researchers in harnessing the full

potential of this robust fluorophore.

Core Photophysical Properties
ATTO 590 is characterized by its strong absorption and emission in the orange-red region of

the visible spectrum.[7] The dye's rigid molecular structure contributes to its remarkable

thermal and photostability.[4] A summary of its key photophysical parameters is provided in the

table below.
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Property Value Reference

Excitation Maximum (λ_abs_) 593 nm [2][3]

Emission Maximum (λ_em_) 622 nm [2][3]

Molar Extinction Coefficient

(ε_max_)
120,000 M⁻¹cm⁻¹ [2][3]

Fluorescence Quantum Yield

(Φ_f_)
0.80 [2]

Fluorescence Lifetime (τ_fl_) 3.7 ns [2][3]

Photostability and Photobleaching
A key advantage of ATTO 590 is its high resistance to photobleaching, a process where the

fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light.

This high photostability makes it an excellent choice for demanding applications such as single-

molecule detection, super-resolution microscopy (PALM, dSTORM, STED), and fluorescence

in-situ hybridization (FISH).[2][7]

While a specific photobleaching quantum yield (Φ_b_) for ATTO 590 is not readily available in

the literature, its performance in applications requiring intense and prolonged illumination

underscores its robust nature compared to other fluorescent dyes. The photostability of a

fluorophore is often characterized by its photobleaching half-life (t_1/2_), the time it takes for

the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Experimental Protocols
Protein Labeling with ATTO 590 Maleimide
This protocol outlines the steps for conjugating ATTO 590 maleimide to a protein via its

cysteine residues.

Materials:

ATTO 590 maleimide
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Protein of interest (containing accessible cysteine residues)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.0-7.5

(e.g., HEPES, Tris). The buffer should be degassed.[6]

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to

reduce disulfide bonds.

Purification column (e.g., gel filtration, dialysis)

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols,

add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room

temperature.[5][6] If using DTT, the excess DTT must be removed by dialysis before

adding the dye.[5]

Dye Preparation:

Prepare a 10 mM stock solution of ATTO 590 maleimide in anhydrous DMF or DMSO.[5]

This should be done immediately before use.

Conjugation Reaction:

Add a 10-20 fold molar excess of the ATTO 590 maleimide stock solution to the protein

solution.[5]

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.[5]

Purification:
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Remove the unreacted dye from the labeled protein using a gel filtration column, dialysis,

or other suitable purification method.

Storage:

Store the purified conjugate under the same conditions as the unlabeled protein, protected

from light. For long-term storage, consider adding a cryoprotectant like glycerol and

storing at -20°C or -80°C.

Protein Labeling with ATTO 590 Maleimide

Preparation

Conjugation

Purification & Storage

Prepare Protein Solution
(1-10 mg/mL in pH 7.0-7.5 buffer)

Reduce Disulfide Bonds (optional)
(Add TCEP)

If needed

Mix Protein and Dye
(10-20x molar excess of dye)

Prepare ATTO 590 Maleimide
(10 mM in DMF/DMSO)

Incubate
(2h at RT or overnight at 4°C, dark)

Purify Conjugate
(Gel filtration or dialysis)

Store Labeled Protein
(Protect from light)

Click to download full resolution via product page

Workflow for protein labeling with ATTO 590 maleimide.

Measurement of Photobleaching Half-life
This protocol provides a general method for determining the photobleaching half-life of ATTO
590 maleimide-labeled biomolecules using fluorescence microscopy.
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Materials:

ATTO 590 maleimide-labeled sample

Microscope slides and coverslips

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive

camera

Appropriate filter set for ATTO 590 (Excitation ~590 nm, Emission ~620 nm)

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

Sample Preparation:

Immobilize the labeled molecules on a microscope slide to prevent diffusion. This can be

achieved by drying a solution of the sample on the slide or by embedding it in a polymer

matrix.

Microscope Setup:

Turn on the fluorescence microscope and allow the light source to stabilize.

Select the appropriate filter set for ATTO 590.

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is

crucial to maintain the same illumination intensity throughout the experiment.

Image Acquisition:

Acquire an initial image (t=0).

Continuously illuminate the sample.

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until

the fluorescence intensity has decreased significantly.
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Data Analysis:

Open the image series in an image analysis software.

Select a region of interest (ROI) within the illuminated area.

Measure the mean fluorescence intensity of the ROI for each image in the time series.

Correct for background fluorescence by measuring the intensity of a region with no sample

and subtracting it from the ROI intensity at each time point.

Normalize the background-corrected intensity values to the initial intensity at t=0.

Plot the normalized fluorescence intensity as a function of time.

The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops

to 50% of its initial value.

Photobleaching Half-life Determination Workflow

Experimental Setup

Data Acquisition

Data Analysis

Prepare Immobilized Sample

Configure Microscope
(Stable light source, correct filters)

Acquire Initial Image (t=0)

Acquire Time-Lapse Images
(Continuous illumination)

Measure Fluorescence Intensity in ROI

Background Correction

Normalize Intensity to t=0

Plot Normalized Intensity vs. Time

Determine Half-life (t₁/₂)
(Time to 50% intensity)
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Click to download full resolution via product page

Workflow for photobleaching half-life determination.

Conclusion
ATTO 590 maleimide stands out as a superior fluorescent probe for applications demanding

high photostability and brightness. Its robust nature against photobleaching ensures reliable

and reproducible results in long-term imaging experiments and single-molecule studies. By

following the detailed protocols provided in this guide, researchers can effectively label their

biomolecules of interest and characterize the photostability of the resulting conjugates, thereby

optimizing their experimental designs and advancing their scientific discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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